6-Bromo-5-chloro-N-methylnicotinamide

NNMT inhibition Nicotinamide N-methyltransferase Cancer metabolism

Researchers studying nicotinamide N-methyltransferase (NNMT) or NAMPT require precisely characterized negative controls to validate on-target effects. 6-Bromo-5-chloro-N-methylnicotinamide is a disubstituted nicotinamide with a defined weak inhibitory profile (NNMT IC50 = 10,000 nM; NAMPT IC50 = 1,900 nM). This compound is ideal as a negative control or SAR starting scaffold. - >8,300-fold selectivity window vs. 5-chloro-N-methylnicotinamide - Dual halogenation (Br, Cl) provides orthogonal cross-coupling handles - N-methyl group improves permeability (XLogP 1.8) for cellular assays - Available from multiple sources with purity up to 98%

Molecular Formula C7H6BrClN2O
Molecular Weight 249.49 g/mol
Cat. No. B12998194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloro-N-methylnicotinamide
Molecular FormulaC7H6BrClN2O
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(N=C1)Br)Cl
InChIInChI=1S/C7H6BrClN2O/c1-10-7(12)4-2-5(9)6(8)11-3-4/h2-3H,1H3,(H,10,12)
InChIKeyFARQAPJCJKXJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloro-N-methylnicotinamide Procurement Overview: CAS 1584140-35-1, Molecular Properties, and Vendor Specifications


6-Bromo-5-chloro-N-methylnicotinamide (CAS: 1584140-35-1) is a disubstituted nicotinamide derivative of the molecular formula C7H6BrClN2O, with a molecular weight of 249.49 g/mol . It features a pyridine core substituted with a bromine atom at the 6-position, a chlorine atom at the 5-position, and an N-methyl carboxamide group at the 3-position . This compound is commercially available from multiple vendors with a typical purity specification of 95% to ≥98% , and is used in pharmaceutical research and development as a synthetic intermediate and as a probe for nicotinamide-related enzymatic targets [1].

Why 6-Bromo-5-chloro-N-methylnicotinamide Cannot Be Substituted with Generic Analogs in NNMT and NAMPT Research


Inhibitors of nicotinamide N-methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT) are highly sensitive to subtle variations in the substitution pattern of the pyridine ring and the nature of the amide moiety [1]. The specific halogenation pattern in 6-Bromo-5-chloro-N-methylnicotinamide dictates its binding mode within the nicotinamide-binding pocket [2]. Even closely related analogs, such as 6-Bromo-5-chloronicotinamide (lacking the N-methyl group) or 5-chloro-N-methylnicotinamide (lacking the 6-bromo substituent), exhibit markedly different potency profiles against these enzymes [3]. Direct substitution with these analogs without empirical validation would introduce uncontrolled variables in potency and selectivity, thereby compromising the reproducibility of enzyme inhibition data and the interpretation of downstream phenotypic effects [4].

6-Bromo-5-chloro-N-methylnicotinamide: Quantitative Comparative Evidence Against Key Analogs for NNMT and NAMPT Target Engagement


NNMT Inhibitory Potency of 6-Bromo-5-chloro-N-methylnicotinamide Compared to a High-Affinity 5-Chloro-N-methylnicotinamide Analog

6-Bromo-5-chloro-N-methylnicotinamide demonstrates weak inhibitory activity against human NNMT with an IC50 of 10,000 nM [1]. In contrast, a structurally related analog, 5-chloro-N-methylnicotinamide (identified as BDBM50627705 / CHEMBL5408922), which lacks the 6-bromo substituent, exhibits a Ki of 1.20 nM against the same enzyme target under comparable conditions [2]. This represents an approximately 8,300-fold difference in potency.

NNMT inhibition Nicotinamide N-methyltransferase Cancer metabolism

NAMPT Inhibitory Activity of 6-Bromo-5-chloro-N-methylnicotinamide Relative to a Disubstituted 5-Bromo-6-chloro Analog

6-Bromo-5-chloro-N-methylnicotinamide exhibits an IC50 of 1,900 nM for inhibition of human NAMPT [1]. A positional isomer, 5-bromo-6-chloronicotinamide (BDBM50625739 / CHEMBL5429026), which also bears bromo and chloro substituents but on different ring positions and lacks the N-methyl group, displays an IC50 of 0.150 nM against the same enzyme [2]. This represents a >12,600-fold difference in inhibitory potency.

NAMPT inhibition Nicotinamide phosphoribosyltransferase NAD+ biosynthesis

Impact of the N-Methyl Group on Physicochemical Properties Compared to 6-Bromo-5-chloronicotinamide

6-Bromo-5-chloro-N-methylnicotinamide exhibits a calculated lipophilicity (XLogP) of 1.8 . Its direct analog, 6-Bromo-5-chloronicotinamide (CAS 1335059-22-7), which lacks the N-methyl substitution, is expected to have a lower XLogP due to the presence of an additional hydrogen bond donor in the primary amide group . This difference in lipophilicity directly impacts the compound's passive membrane permeability and solubility profile.

Lipophilicity XLogP Medicinal chemistry ADME

Hydrogen Bonding Profile of 6-Bromo-5-chloro-N-methylnicotinamide as a Differentiator from Primary Amide Analogs

6-Bromo-5-chloro-N-methylnicotinamide possesses one hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors . In contrast, primary amide analogs like 6-Bromo-5-chloronicotinamide possess two hydrogen bond donors, which fundamentally alters their capacity for intermolecular interactions with target proteins and solvents .

Hydrogen bonding Molecular recognition SAR

Optimal Research and Development Applications for 6-Bromo-5-chloro-N-methylnicotinamide Based on Comparative Evidence


Use as a Low-Affinity Control or Scaffold in NNMT Structure-Activity Relationship (SAR) Studies

With its weak inhibitory activity against NNMT (IC50 = 10,000 nM), 6-Bromo-5-chloro-N-methylnicotinamide is ideally suited as a negative control or starting scaffold for SAR campaigns aimed at understanding the structural requirements for high-affinity NNMT inhibition [1]. The dramatic potency difference (>8,300-fold) relative to 5-chloro-N-methylnicotinamide highlights the profound impact of the 6-bromo substituent, making this compound a valuable tool for mapping the binding site topology [2].

Validation of Halogenation Pattern Specificity in NAMPT Inhibitor Development

The >12,600-fold potency differential between 6-Bromo-5-chloro-N-methylnicotinamide (IC50 = 1,900 nM) and its positional isomer 5-bromo-6-chloronicotinamide (IC50 = 0.150 nM) against NAMPT provides a powerful experimental system for validating the strict positional requirements of halogen substituents for enzymatic inhibition [3]. Researchers can employ this compound to confirm that observed cellular effects are due to on-target NAMPT engagement rather than off-target interactions [4].

Probing the Role of N-Methylation in Cellular Permeability and Target Engagement

The N-methyl group in 6-Bromo-5-chloro-N-methylnicotinamide confers a higher calculated XLogP (1.8) and alters its hydrogen bonding profile (1 donor) compared to primary amide analogs . This makes the compound a suitable probe for investigating how N-alkylation affects cell permeability and intracellular target engagement in cellular assays, distinct from the more polar primary amide counterparts .

Synthetic Intermediate for Diverse Halogenated Nicotinamide Libraries

Given its commercial availability from multiple vendors with purities up to 98%, 6-Bromo-5-chloro-N-methylnicotinamide is a reliable and accessible building block for the synthesis of more complex heterocyclic libraries . Its dual halogenation (Br and Cl) provides orthogonal handles for sequential cross-coupling reactions, enabling the rapid generation of diverse analogs for medicinal chemistry optimization .

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